Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 2872-72-2
VCID: VC0133735
InChI: InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

CAS No.: 2872-72-2

Reference Standards

VCID: VC0133735

Molecular Formula: C20H24O10

Molecular Weight: 424.4 g/mol

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside - 2872-72-2

CAS No. 2872-72-2
Product Name Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Standard InChIKey HPKPFIHCMIKXMU-LCWAXJCOSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms Phenyl Tetra-O-acetyl-β-D-galactopyranoside; NSC 173175;
PubChem Compound 102346
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator